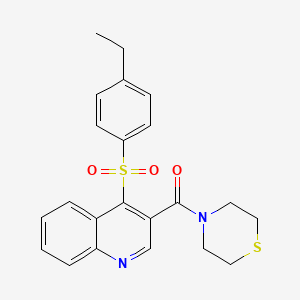
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonyl and thiomorpholino groups. Sulfonyl groups are often good leaving groups in nucleophilic substitution reactions, while the thiomorpholino group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the sulfonyl and thiomorpholino groups .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimicrobial Applications
Quinoline derivatives, including those structurally related to the compound , have a long history of use in antimalarial pharmacotherapy. These compounds are known for their diverse mechanisms of action, including interference with nucleic acid replication and glucose metabolism in parasitic organisms. The review by Hunsicker (1969) discusses the pharmacological rationale behind the use of quinoline derivatives in combination therapies for resistant falciparum malaria, highlighting their utility in complex therapeutic regimens (Hunsicker, 1969).
Neuroprotective and Neurotoxic Effects
The metabolism of tryptophan through the kynurenine pathway produces metabolites with significant neuroprotective or neurotoxic effects, including quinolinic acid, a structural analog to quinoline-based compounds. The role of these metabolites in neurological disorders, as discussed by Vámos et al. (2009), indicates a potential area of research for compounds capable of modulating this pathway, offering insights into novel therapeutic strategies for neurodegenerative diseases (Vámos et al., 2009).
Antioxidant Activity
Analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), provide a framework for evaluating the antioxidant potential of various compounds, including quinoline derivatives. The ability to scavenge free radicals or inhibit oxidative processes is crucial in fields ranging from food engineering to pharmacy, indicating another research avenue for related compounds (Munteanu & Apetrei, 2021).
Anticancer Research
Sulfonamide derivatives, as discussed by Elgemeie et al. (2019), have garnered interest for their diverse biological activities, including anticancer properties. The review highlights the synthesis and biological significance of N-sulfonylamino azinones, underscoring the potential of sulfonamide-based compounds in medicinal chemistry and anticancer drug development (Elgemeie et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-16-7-9-17(10-8-16)29(26,27)21-18-5-3-4-6-20(18)23-15-19(21)22(25)24-11-13-28-14-12-24/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTQFWCCHYKXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)
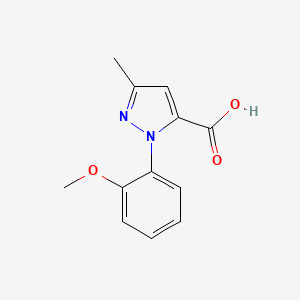
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)

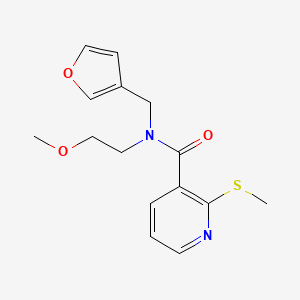
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)
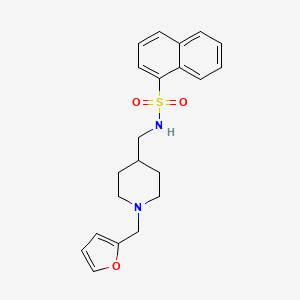

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)
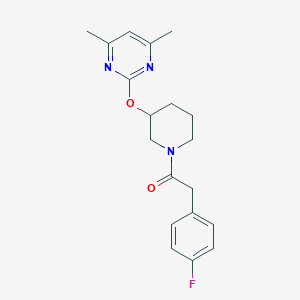

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)